2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid is a complex organic compound featuring a thiazole ring, an aminoethyl group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution, where an appropriate halogenated ethylamine reacts with the thiazole derivative.
Protection with Boc Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine to form the Boc-protected amine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the Boc-protected amino group, potentially leading to the removal of the Boc group or reduction of the thiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amines or reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting thiazole-containing enzymes or receptors.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, serving as an intermediate in multi-step synthetic routes.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Industrial Applications: The compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, ensuring the compound remains stable until it reaches its target site, where it can be deprotected to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]butanoic acid: Contains a butanoic acid group, offering different steric and electronic properties.
Uniqueness
2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid is unique due to its specific combination of a thiazole ring, aminoethyl group, and Boc-protected amine. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
CAS No. |
2287274-26-2 |
---|---|
Molecular Formula |
C12H18N2O4S |
Molecular Weight |
286.3 |
Purity |
95 |
Origin of Product |
United States |
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